5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2,6-dimethylimidazo[1,2-a]pyrimidine with ethyl iodide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Another member of the imidazopyrimidine family with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Imidazo[4,5-b]pyridine: A structural isomer with different ring fusion
Uniqueness
5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-ethyl-2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-7(2)5-11-10-12-8(3)6-13(9)10/h6-7,9H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
ARDZTZYWPUNYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=NC(=CN12)C)C |
Origin of Product |
United States |
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